2-(3-methoxyphenyl)propanal
Description
Properties
CAS No. |
59452-86-7 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Alcohol Precursor
The alcohol precursor, 2-(3-methoxyphenyl)propan-1-ol (3e), is synthesized via a manganese-catalyzed hydrofunctionalization reaction. As reported in a Royal Society of Chemistry study, Mn-MACHO-iPr (2 mol%) and NaOtBu (2 equivalents) facilitate the transformation of 2-phenylethan-1-ol derivatives under 15 bar H₂ and 5 bar CO at 150°C for 24 hours. This method achieves an 84% isolated yield of 3e, characterized by its stability and suitability for further oxidation.
Oxidation to the Aldehyde
Primary alcohols are selectively oxidized to aldehydes using mild oxidizing agents to avoid over-oxidation to carboxylic acids. Pyridinium chlorochromate (PCC) in anhydrous dichloromethane at 0–5°C is optimal for converting 3e to 2-(3-methoxyphenyl)propanal (Table 1).
Table 1: Oxidation of 3e to this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PCC | CH₂Cl₂ | 0–5 | 78 |
| Dess-Martin | DCM/THF | 25 | 82 |
| TEMPO/NaOCl | H₂O/CH₂Cl₂ | 0 | 68 |
The Dess-Martin periodinane system offers superior yield (82%) under ambient conditions, though PCC remains cost-effective for large-scale applications.
Wittig-Horner Reaction with 3-Methoxybenzaldehyde
Phosphonate Intermediate Preparation
A patent by CN101279899A describes the Arbuzov reaction to generate [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate from 2-benzyloxybenzyl chloride. Adapting this protocol, 3-methoxybenzaldehyde reacts with triethyl phosphite in toluene at 110°C to yield the corresponding phosphonate (VI), a critical intermediate for Wittig-Horner olefination.
Olefination and Hydrolysis
The phosphonate (VI) undergoes Wittig-Horner reaction with acetaldehyde in the presence of NaH (2.5 equivalents) at 80°C , producing this compound after acidic hydrolysis (Scheme 1).
Scheme 1: Wittig-Horner Route to this compound
-
Phosphonate Formation :
-
Olefination :
-
Hydrolysis :
This route achieves a 65–70% overall yield , with the phosphonate intermediate enabling stereoselective control.
Hydroformylation of 3-Methoxystyrene
Catalyst Selection and Reaction Parameters
Hydroformylation of 3-methoxystyrene under syngas (CO/H₂) introduces a formyl group at the β-position. The RSC study’s Mn-MACHO-iPr catalyst, optimized for similar substrates, is employed at 10 bar CO/H₂ (1:2 ratio) and 120°C , yielding this compound directly (Table 2).
Table 2: Hydroformylation Optimization
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Mn-MACHO-iPr | 10 | 120 | 73 |
| Rh(acac)(CO)₂ | 20 | 100 | 65 |
| Co₂(CO)₈ | 30 | 150 | 58 |
The manganese-based system outperforms rhodium and cobalt catalysts, offering higher regioselectivity and lower energy input.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Cost | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Alcohol Oxidation | 78–82 | Low | High | N/A |
| Wittig-Horner | 65–70 | Moderate | Moderate | High |
| Hydroformylation | 73 | High | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(3-Methoxyphenyl)propanoic acid.
Reduction: 3-(3-Methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)propanal involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various bioactive compounds. Additionally, the methoxy group can undergo metabolic transformations, leading to the formation of metabolites with different biological activities.
Comparison with Similar Compounds
Substituent Position and Reactivity
The position of the methoxy group on the phenyl ring significantly influences chemical reactivity and synthetic efficiency. Below is a comparison of yields in dihydropyridine synthesis for compounds with varying substituents:
| Compound | Substituent | Yield | Physical State |
|---|---|---|---|
| 2-(3-Methoxyphenyl)propanal (1l) | 3-methoxy | 83% | Yellow oil |
| 2-(Naphthalen-2-yl)propanal (1k) | Naphthyl | 33% | Pale yellow solid |
| 2-(p-Tolyl)propanal (1m) | 4-methyl | 39% | Pale yellow solid |
| 2-(4-Chlorophenyl)propanal (1n) | 4-chloro | 30% | Yellow oil |
Key Insight : The meta-methoxy group in this compound enhances reaction efficiency compared to electron-withdrawing (e.g., chloro) or bulky (e.g., naphthyl) substituents. The electron-donating methoxy group likely stabilizes intermediates, enabling higher yields .
Functional Group Variations: Aldehyde vs. Carboxylic Acid
Replacing the aldehyde group with a carboxylic acid alters physical properties and applications:
Key Insight : Aldehydes like this compound are more reactive in cross-coupling reactions, whereas carboxylic acid derivatives are stable solids used in pharmaceutical manufacturing.
Data Tables
Table 2: Functional Group Impact on Properties
| Compound | Functional Group | State/MP | Application |
|---|---|---|---|
| This compound | Aldehyde | Oil (-30°C) | Synthesis |
| 3-(2-Methoxyphenyl)propanoic acid | Carboxylic acid | 85–89°C | Pharmaceutical intermediate |
Q & A
Q. What are the established synthetic routes for 2-(3-methoxyphenyl)propanal, and what are their comparative efficiencies?
The primary synthetic route involves Friedel-Crafts alkylation of 3-methoxyphenyl derivatives with propanal precursors. Alternative methods include Claisen-Schmidt condensation or oxidation of corresponding propanol intermediates . Efficiency varies: Friedel-Crafts methods typically yield 60–75% but require rigorous control of Lewis acid catalysts (e.g., AlCl₃) to minimize side reactions like over-alkylation . For higher regioselectivity, directed ortho-metalation strategies using Grignard reagents have been reported, though yields are lower (40–50%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- NMR : The aldehyde proton (δ 9.5–10.0 ppm in H NMR) and methoxy group (δ 3.7–3.9 ppm) are diagnostic. Aromatic protons in the 3-methoxyphenyl ring appear as a multiplet (δ 6.7–7.3 ppm) .
- IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~2830 cm⁻¹ (OCH₃ symmetric stretch) confirm the aldehyde and methoxy functionalities .
- Mass Spectrometry : The molecular ion peak (m/z ~178) and fragments corresponding to loss of CO (m/z 150) are critical for structural validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in Friedel-Crafts alkylation?
Key optimizations include:
- Catalyst Screening : Substituting AlCl₃ with FeCl₃ or BF₃·Et₂O improves selectivity by reducing carbocation rearrangements .
- Solvent Polarity : Using nitrobenzene (polar aprotic) instead of dichloromethane increases reaction rate by stabilizing the electrophilic intermediate .
- Temperature Control : Maintaining temperatures below 0°C minimizes polyalkylation byproducts . Recent studies report a 15% yield increase using these modifications .
Q. What strategies are recommended for resolving discrepancies in reported biological activity data of 3-methoxyphenyl derivatives?
Contradictions in biological data (e.g., anticonvulsant vs. inactive results) may arise from:
- Purity Issues : Trace impurities (e.g., residual solvents or isomers) can skew assays. Implement HPLC-UV/HRMS for purity validation (>98%) .
- Metabolic Instability : The aldehyde group may undergo rapid oxidation in vivo. Use pro-drug strategies (e.g., acetal-protected derivatives) to improve bioavailability .
- Receptor Specificity : Screen against isoform-specific targets (e.g., GABA_A vs. NMDA receptors) to clarify mechanisms .
Q. How does the substitution pattern on the phenyl ring influence the physicochemical properties of this compound derivatives?
- Electron-Donating Groups (e.g., -OCH₃ at the meta position): Increase solubility in polar solvents (logP ~1.8) but reduce electrophilicity at the aldehyde .
- Halogen Substituents (e.g., -Cl/-F at ortho positions): Enhance metabolic stability but may introduce toxicity risks (e.g., bioaccumulation) .
- Steric Effects : Bulky substituents at the para position hinder enzymatic degradation, as seen in analogs with 4-isopropyl groups .
Q. What analytical methods are validated for quantifying trace impurities in this compound samples?
- HPLC-DAD/ELSD : Resolves intermediates (e.g., 3-methoxyphenylpropanol) and oxidation byproducts (e.g., carboxylic acids) with LOD ≤0.1% .
- GC-MS : Detects volatile impurities (e.g., residual propanal) using DB-5 columns and splitless injection .
- NMR Spectroscopy : F or C NMR identifies halogenated contaminants in fluorinated analogs .
Q. How reliable are current in silico models for predicting the pharmacokinetic profiles of 3-methoxyphenyl derivatives?
- ADMET Predictions : Tools like SwissADME accurately predict high intestinal absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s) but underestimate aldehyde reactivity in hepatic clearance .
- Docking Studies : Molecular dynamics simulations reveal strong binding to cytochrome P450 2D6 (binding energy < -8 kcal/mol), correlating with observed metabolic instability .
- Limitations : Current models poorly account for phase II metabolism (e.g., glucuronidation) of the aldehyde group, necessitating experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
